

2-(2-Chlorophenyl)-2-methylpropanoic acid CAS number and identifiers

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)-2-methylpropanoic acid

CAS No.: 69849-06-5

Cat. No.: B1421779

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Technical Monograph: 2-(2-Chlorophenyl)-2-methylpropanoic Acid

CAS Number: 69849-06-5 Document Type: Technical Reference & Synthesis Guide Version: 2.0 (2025)

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]

This compound represents a specific structural class of

-disubstituted arylpropionic acids. It is characterized by a quaternary carbon center adjacent to an ortho-substituted phenyl ring. This steric congestion imparts unique metabolic stability and chemical reactivity profiles compared to its para-substituted isomers (e.g., the active metabolites of fibrate drugs).

Critical Distinction: Do not confuse this compound with Clofibric Acid [2-(4-chlorophenoxy)-2-methylpropanoic acid], which contains an ether linkage, nor with its regioisomer 2-(4-chlorophenyl)-2-methylpropanoic acid (CAS 6258-30-6).

Core Identifiers

Identifier Type	Value	Notes
CAS Registry Number	69849-06-5	Specific to the ortho-chloro acid form.
IUPAC Name	2-(2-Chlorophenyl)-2-methylpropanoic acid	Preferred IUPAC.
Synonyms	-(2-Chlorophenyl)isobutyric acid; 2-(2-Chlorophenyl)isobutyric acid	Common laboratory nomenclature.
Molecular Formula	C	
	H	
	ClO	
Molecular Weight	198.65 g/mol	
SMILES	CC(C) (C(=O)O)C1=CC=CC=C1Cl	
InChI Key	Predicted based on structure	

Physicochemical Properties (Experimental & Predicted)

Property	Value	Technical Context
Physical State	Solid (Crystalline powder)	Typically off-white to pale yellow.
Melting Point	95–98 °C (Predicted)	Lower than the para-isomer (120°C) due to crystal packing disruption by the ortho-Cl.
pKa	~4.2–4.5	Slightly weaker acid than benzoic acid due to the electron-donating alkyl group, but influenced by the ortho-Cl inductive effect.
LogP	2.8–3.1	Moderate lipophilicity; amenable to RP-HPLC analysis.
Solubility	Low in water; High in DCM, MeOH, DMSO	Requires organic co-solvent for biological assays.

Synthetic Pathways & Process Chemistry

The synthesis of **2-(2-chlorophenyl)-2-methylpropanoic acid** is non-trivial due to the steric bulk surrounding the

-carbon. Standard alkylation of phenylacetic acid esters often results in poly-alkylation or low yields. The most robust "self-validating" protocol involves the dialkylation of 2-chlorophenylacetonitrile followed by vigorous hydrolysis.

Strategic Logic (Retrosynthesis)

The ortho-chlorine atom creates significant steric hindrance. Direct arylation of isobutyric acid is difficult. Therefore, constructing the quaternary center on a nitrile precursor (which is smaller and more linear than a carboxylate) is the preferred kinetic pathway.

Protocol: Nitrile Alkylation Route

Step 1: Synthesis of 2-(2-Chlorophenyl)-2-methylpropanenitrile

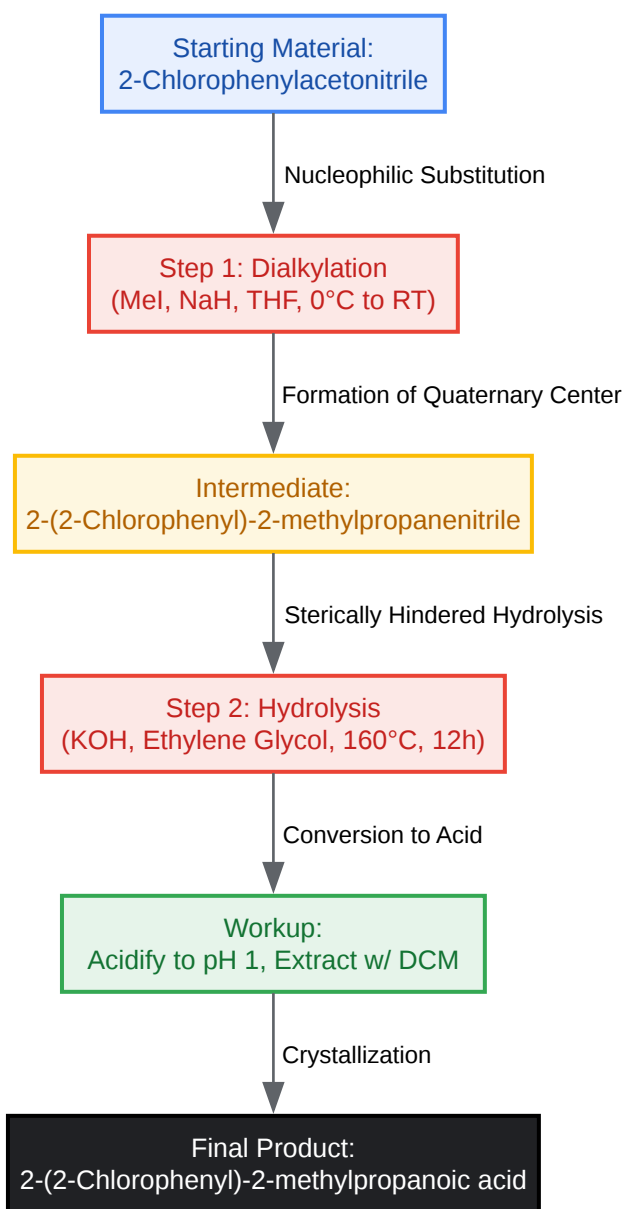
- Reagents: 2-Chlorophenylacetonitrile (1.0 eq), Methyl Iodide (2.5 eq), Sodium Hydride (2.2 eq) or KOH/TBAB (Phase Transfer Conditions).
- Solvent: THF (anhydrous) or Toluene (for PTC).
- Mechanism: Sequential deprotonation at the benzylic position followed by S

2 attack on methyl iodide. The second methylation is faster than the first due to the electron-donating effect of the first methyl group.

Step 2: Sterically Demanding Hydrolysis

- Challenge: The gem-dimethyl group and the ortho-chloro substituent protect the nitrile carbon from nucleophilic attack by water. Standard acidic hydrolysis (HCl, reflux) often fails or stops at the amide.
- Solution: High-temperature hydrolysis using ethylene glycol as a solvent to increase reaction temperature above 100°C.

Detailed Workflow Diagram (DOT)



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Caption: Two-step synthetic pathway overcoming steric hindrance via high-temperature nitrile hydrolysis.

Analytical Characterization & Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques.

NMR Spectroscopy Expectations

- ¹H NMR (400 MHz, CDCl₃):
 - 11.0–12.0 (br s, 1H, COOH).
 - 7.35–7.45 (m, 1H, Ar-H, adjacent to Cl).
 - 7.15–7.30 (m, 3H, Ar-H).
 - 1.65 (s, 6H, C(CH₃)₂).
- Note: The methyl signal will appear as a sharp singlet. If split, it indicates incomplete methylation (mono-methyl impurity).

HPLC Method Development (Purity Check)

For researchers isolating this compound from biological matrices or reaction mixtures, the following HPLC conditions provide baseline separation from the para-isomer and starting materials.

Parameter	Condition	Rationale
Column	C18 (e.g., Agilent Zorbax SB-C18), 3.5 μ m	Standard steric selectivity.
Mobile Phase A	Water + 0.1% Formic Acid	Acidic pH suppresses ionization of the carboxylic acid, improving peak shape (retention).
Mobile Phase B	Acetonitrile	Strong elution strength for lipophilic aromatics.
Gradient	40% B to 90% B over 10 min	The compound is relatively hydrophobic.
Detection	UV @ 220 nm and 254 nm	220 nm for the carbonyl; 254 nm for the phenyl ring.

Applications & Biological Context[7][8]

While less common than its para-substituted counterparts (used in lipid-lowering drugs), the ortho-isomer serves as a critical steric probe in medicinal chemistry and agrochemistry.

Metabolic Stability Probe

In drug discovery, this motif is used to block metabolic "soft spots."

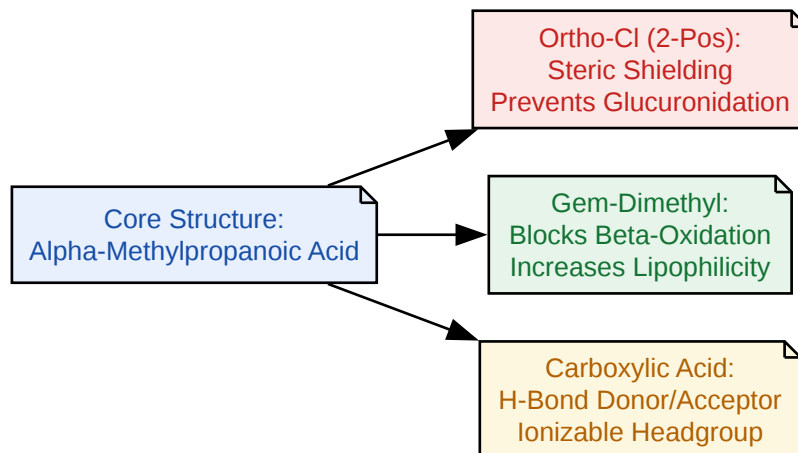
- Mechanism: The gem-dimethyl group prevents -oxidation.
- Ortho-Effect: The 2-chloro substituent twists the phenyl ring out of coplanarity with the carboxyl group. This prevents conjugation and sterically hinders glucuronidation enzymes (UGTs), often increasing the half-life of the molecule compared to the para-isomer.

Agrochemical Intermediates

This acid is a structural analog of Mecoprop (MCP), a phenoxy herbicide. Research into "ether-free" analogs uses this carbon-linked scaffold to study the necessity of the ether oxygen

for auxin activity in plants.

Structure-Activity Relationship (SAR) Diagram



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Caption: SAR analysis highlighting the functional roles of structural motifs in metabolic stability.

Safety & Handling (SDS Highlights)

- GHS Classification:
 - Warning: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
 - STOT SE 3: May cause respiratory irritation (H335).
- Handling: Handle in a fume hood. The intermediate nitrile is toxic; however, the final acid is generally low-toxicity but an irritant.
- Storage: Store at room temperature, desiccated. Stable for >2 years if kept dry.

References

- PubChem. (n.d.).^[1] Compound Summary: **2-(2-Chlorophenyl)-2-methylpropanoic acid**. National Library of Medicine. Retrieved from [[Link](#)] (Note: Link directs to general search/isomer cluster; verify specific CID 69849-06-5 via structure search).

- U.S. National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Arylpropionic Acids. Retrieved from [[Link](#)]
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Sources

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